An In-depth Technical Guide to α-Hydroxyetizolam: Structure, Properties, and Analysis
An In-depth Technical Guide to α-Hydroxyetizolam: Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of α-Hydroxyetizolam, the primary active metabolite of the thienodiazepine compound, etizolam. It details the chemical structure, physicochemical properties, metabolic pathways, and analytical methodologies pertinent to its identification and quantification.
Chemical Identity and Physicochemical Properties
Chemical Structure
The chemical structure of α-Hydroxyetizolam incorporates the core thienotriazolodiazepine skeleton, with a hydroxy group added to the ethyl side chain of the parent molecule, etizolam.
IUPAC Name: 1-[7-(2-chlorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-4-yl]ethanol[2]
SMILES: CC1=NN=C2N1C3=C(C=C(S3)C(C)O)C(=NC2)C4=CC=CC=C4Cl[1]
Physicochemical Data
The following table summarizes the key quantitative properties of α-Hydroxyetizolam.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₁₅ClN₄OS | [2][3] |
| Molecular Weight | 358.8 g/mol | [2][3] |
| CAS Number | 64546-10-7 | [2][3][4] |
| Physical Form | Solid | [3] |
| Solubility | DMF: 15 mg/mlDMSO: 15 mg/mlEthanol: 15 mg/mlPBS (pH 7.2): 0.5 mg/ml | [3] |
| Predicted Boiling Point | 595.3±60.0 °C | [4] |
| Predicted pKa | 13.52±0.20 | [4] |
| Predicted XLogP3 | 1.3 | [2] |
Metabolism and Pharmacological Action
α-Hydroxyetizolam is the principal human metabolite of etizolam, produced through hepatic oxidation.[2] This biotransformation is primarily mediated by cytochrome P450 enzymes, specifically CYP3A4 and CYP2C19.[5] The resulting metabolite is pharmacologically active and exhibits a similar potency to etizolam.[5]
Signaling Pathway: GABA-A Receptor Modulation
Similar to its parent compound and other benzodiazepines, α-Hydroxyetizolam acts as a positive allosteric modulator of the GABA-A receptor. It binds to a distinct site on the receptor complex (the benzodiazepine (B76468) site), which increases the affinity of the primary inhibitory neurotransmitter, GABA. This potentiation enhances the influx of chloride ions through the receptor's channel, leading to hyperpolarization of the neuron and a general depressive effect on the central nervous system.
Experimental Protocols: Analysis in Biological Matrices
The detection and quantification of α-Hydroxyetizolam in biological samples such as urine or blood are critical in clinical and forensic toxicology. The standard methodology involves sample preparation followed by analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Representative Analytical Workflow
The diagram below outlines a typical workflow for the analysis of α-Hydroxyetizolam from a urine sample. This process involves enzymatic treatment to deconjugate metabolites, solid-phase extraction (SPE) for sample cleanup and concentration, and finally, instrumental analysis.
Detailed Methodologies
The following protocol is a synthesized representation based on common practices for the analysis of benzodiazepine metabolites in urine.[6][7]
I. Sample Pre-treatment & Hydrolysis
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To 200 µL of a urine sample, add 20 µL of an internal standard solution (e.g., deuterated α-Hydroxyetizolam).
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Add 200 µL of an appropriate buffer (e.g., 0.5 M ammonium (B1175870) acetate, pH 5.0).
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Add β-glucuronidase enzyme solution.
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Incubate the mixture (e.g., at 50 °C for 1 hour) to ensure cleavage of glucuronide conjugates.
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Stop the reaction by adding an acid (e.g., 200 µL of 4% H₃PO₄).
II. Solid-Phase Extraction (SPE)
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Load the pre-treated sample onto a mixed-mode cation exchange (MCX) SPE cartridge. Conditioning and equilibration steps may be eliminated with certain modern sorbents.
-
Wash the cartridge to remove interferences, typically with an acidic solution (e.g., 0.02 N HCl) followed by a weak organic solvent wash (e.g., 20% Methanol).
-
Dry the cartridge thoroughly under high vacuum.
-
Elute the analyte using an appropriate solvent mixture, typically an organic solvent with a basic modifier (e.g., 2 x 25 µL of 60:40 Acetonitrile:Methanol with 5% ammonium hydroxide).
III. LC-MS/MS Conditions
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Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solution (e.g., 100 µL of 98:2 Water:Acetonitrile with 0.1% formic acid).
-
Chromatographic Separation:
-
LC System: Ultra High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., YMC-Triart C18, 1.9 µm) is commonly used for separation.
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would run from a low percentage of Mobile Phase B to a high percentage over several minutes to elute the analyte.
-
-
Mass Spectrometric Detection:
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MS System: Triple quadrupole mass spectrometer (QqQ).
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Ionization: Electrospray Ionization, Positive mode (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions: Specific precursor-to-product ion transitions are monitored for quantification and confirmation. For α-Hydroxyetizolam (precursor ion m/z 359.05), common product ions for monitoring could include m/z 286.20 and 287.20.
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References
- 1. α-Hydroxyetizolam - Wikipedia [en.wikipedia.org]
- 2. Alpha-Hydroxyetizolam | C17H15ClN4OS | CID 15135972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. alpha-hydroxyetizolam | 64546-10-7 [chemicalbook.com]
- 5. Etizolam | C17H15ClN4S | CID 3307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. Urine analysis of 28 designer benzodiazepines by liquid chromatography–high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
